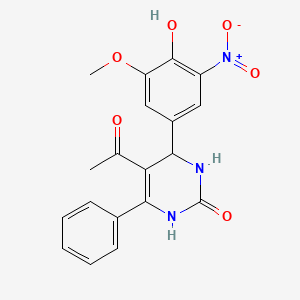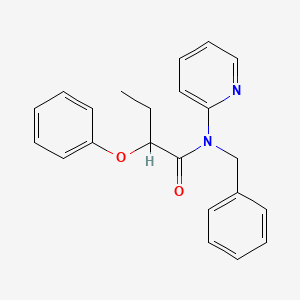![molecular formula C23H20N4O2 B4090666 3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione](/img/structure/B4090666.png)
3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione
Descripción general
Descripción
3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[74002,7]trideca-1,7,10-triene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include cyclization reactions, which are crucial for forming the tricyclic core of the molecule. Reaction conditions such as temperature, solvent, and catalysts play a significant role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, making the compound valuable for therapeutic applications.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
- 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone
- 1,6-Diphenyl-1,3,5-hexatriene These compounds share some structural similarities but differ in their specific chemical properties and applications.
Propiedades
IUPAC Name |
3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-25-20-18(22(28)26(2)23(25)29)14-27-21(20)17(15-9-5-3-6-10-15)13-19(24-27)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWUCLYSRCRWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(CC(=NN3C=C2C(=O)N(C1=O)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4090586.png)
![N-(furan-2-ylmethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4090591.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B4090594.png)

![2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4090605.png)
![N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE](/img/structure/B4090611.png)
![2-(Benzylsulfanyl)-5-methyl-7-(thiophen-2-YL)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B4090623.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4090627.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B4090630.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4090638.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4090645.png)
![N-ethyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4090653.png)
![6-amino-4-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4090660.png)

